molecular formula C11H22ClNO4S B13629900 tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate

tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate

Cat. No.: B13629900
M. Wt: 299.82 g/mol
InChI Key: IRYDPWNGUVWQLI-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is known for its unique structural features and reactivity, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with a chlorosulfonyl-containing reagent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of tert-butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, resulting in the formation of tert-butyl alcohol and the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields an azido derivative, while hydrolysis results in tert-butyl alcohol and the corresponding amine.

Scientific Research Applications

tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the carbamate group into molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-(chlorosulfonyl)phenyl]carbamate
  • tert-Butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate
  • tert-Butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate

Uniqueness

tert-Butyl N-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate is unique due to its specific structural features, such as the presence of the 2,2-dimethylbutyl group. This structural variation can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

tert-butyl N-(4-chlorosulfonyl-2,2-dimethylbutyl)carbamate

InChI

InChI=1S/C11H22ClNO4S/c1-10(2,3)17-9(14)13-8-11(4,5)6-7-18(12,15)16/h6-8H2,1-5H3,(H,13,14)

InChI Key

IRYDPWNGUVWQLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CCS(=O)(=O)Cl

Origin of Product

United States

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